molecular formula C14H14N2O2S B4520421 N-[2-(ethylcarbamoyl)phenyl]thiophene-2-carboxamide

N-[2-(ethylcarbamoyl)phenyl]thiophene-2-carboxamide

Cat. No.: B4520421
M. Wt: 274.34 g/mol
InChI Key: XJVPQFXRCYHGCG-UHFFFAOYSA-N
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Description

N-[2-(ethylcarbamoyl)phenyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . The compound’s structure includes an ethylcarbamoyl group attached to a phenyl ring, which is further connected to a thiophene-2-carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-[2-(ethylcarbamoyl)phenyl]thiophene-2-carboxamide, can be achieved through various methods. Common synthetic routes involve the condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions.

Industrial Production Methods

Industrial production of thiophene derivatives often employs catalytic processes and one-pot procedures to enhance efficiency and selectivity. The use of catalysts such as iodine and transition metals can facilitate the heterocyclization of substrates to form thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

N-[2-(ethylcarbamoyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides, while substitution reactions can introduce halogens or other functional groups onto the thiophene ring .

Scientific Research Applications

N-[2-(ethylcarbamoyl)phenyl]thiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(ethylcarbamoyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(ethylcarbamoyl)phenyl]thiophene-2-carboxamide include other thiophene derivatives such as:

Uniqueness

This compound is unique due to its specific structure, which combines an ethylcarbamoyl group with a thiophene-2-carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-[2-(ethylcarbamoyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-2-15-13(17)10-6-3-4-7-11(10)16-14(18)12-8-5-9-19-12/h3-9H,2H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVPQFXRCYHGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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